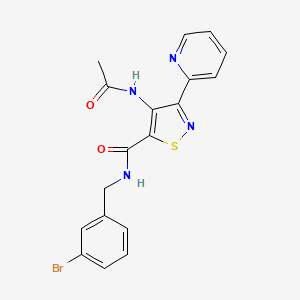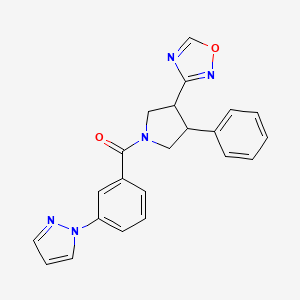
5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of cyclopropyl, fluorobenzyl, sulfonyl, piperazinyl, pyridinyl, and oxadiazole groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole likely involves multiple steps, including:
- Formation of the cyclopropyl group.
- Introduction of the fluorobenzyl sulfonyl group.
- Synthesis of the piperazinyl pyridine intermediate.
- Cyclization to form the oxadiazole ring.
Each step would require specific reagents, catalysts, and conditions, such as:
- Cyclopropanation reactions using diazo compounds and transition metal catalysts.
- Sulfonylation reactions using sulfonyl chlorides and bases.
- Piperazine functionalization using nucleophilic substitution reactions.
- Cyclization reactions under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, targeting specific diseases or conditions.
Industry
Industrial applications might include use as intermediates in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, it might interact with a receptor or enzyme, modulating its activity through binding interactions. The molecular targets could include proteins, nucleic acids, or other biomolecules, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyclopropyl-3-(6-(4-((3-chlorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- 5-Cyclopropyl-3-(6-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
5-cyclopropyl-3-[6-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c22-18-3-1-2-15(12-18)14-31(28,29)27-10-8-26(9-11-27)19-7-6-17(13-23-19)20-24-21(30-25-20)16-4-5-16/h1-3,6-7,12-13,16H,4-5,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOHBMXDIUDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2619293.png)

![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)
![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2619303.png)
![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)


![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)




